molecular formula C7H6N6S B14719620 (1,2-Dihydropyrimido[5,4-e][1,2,4]triazin-5-ylsulfanyl)acetonitrile CAS No. 21308-94-1

(1,2-Dihydropyrimido[5,4-e][1,2,4]triazin-5-ylsulfanyl)acetonitrile

Cat. No.: B14719620
CAS No.: 21308-94-1
M. Wt: 206.23 g/mol
InChI Key: GDMIZKHPBKTLDG-UHFFFAOYSA-N
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Description

(1,2-Dihydropyrimido[5,4-e][1,2,4]triazin-5-ylsulfanyl)acetonitrile is a heterocyclic compound with the molecular formula C7H6N6S. It is characterized by a fused ring system containing pyrimidine and triazine moieties, along with a sulfanyl group and an acetonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2-Dihydropyrimido[5,4-e][1,2,4]triazin-5-ylsulfanyl)acetonitrile typically involves the construction of the pyrimidine and triazine rings followed by the introduction of the sulfanyl and acetonitrile groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting materials containing amino and nitrile groups can be reacted with sulfur-containing reagents to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

(1,2-Dihydropyrimido[5,4-e][1,2,4]triazin-5-ylsulfanyl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines .

Mechanism of Action

The mechanism of action of (1,2-Dihydropyrimido[5,4-e][1,2,4]triazin-5-ylsulfanyl)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic systems with fused pyrimidine and triazine rings, such as:

Uniqueness

What sets (1,2-Dihydropyrimido[5,4-e][1,2,4]triazin-5-ylsulfanyl)acetonitrile apart is its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activity. The presence of the sulfanyl and acetonitrile groups provides additional sites for chemical modification and interaction with biological targets, making it a versatile compound for various applications .

Properties

CAS No.

21308-94-1

Molecular Formula

C7H6N6S

Molecular Weight

206.23 g/mol

IUPAC Name

2-(1,2-dihydropyrimido[5,4-e][1,2,4]triazin-5-ylsulfanyl)acetonitrile

InChI

InChI=1S/C7H6N6S/c8-1-2-14-7-5-6(10-3-11-7)13-12-4-9-5/h3-4H,2H2,(H,9,12)(H,10,11,13)

InChI Key

GDMIZKHPBKTLDG-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(NN1)N=CN=C2SCC#N

Origin of Product

United States

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